molecular formula C11H13NO B1640141 3-Phenylpiperidin-2-one CAS No. 51551-56-5

3-Phenylpiperidin-2-one

Cat. No.: B1640141
CAS No.: 51551-56-5
M. Wt: 175.23 g/mol
InChI Key: XEQXBUHZDFKDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpiperidin-2-one is a cyclic organic compound with the molecular formula C11H13NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. The phenyl group attached to the piperidine ring enhances its chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Scientific Research Applications

3-Phenylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is a precursor in the synthesis of various drugs, including analgesics and antipsychotics.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Future Directions

Piperidine derivatives, including 3-Phenylpiperidin-2-one, continue to be a significant area of research in the pharmaceutical industry. Future directions include the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Biochemical Analysis

Biochemical Properties

3-Phenylpiperidin-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound has been shown to alter the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, this compound has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular functions. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its biological activity. In some cases, the degradation products of this compound may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in specific tissues, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in various tissues. The localization of this compound within specific cellular compartments can influence its biological activity and overall effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method starts with the α-alkylation of esters using 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate, followed by azide reduction and ring closure . The reaction conditions often include the use of a continuous flow protocol for the azide-to-amine transformation, although batch protocols are also available.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Continuous flow processes are preferred for their scalability and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

    3-Substituted Pyrrolidin-2-ones: These compounds share a similar lactam structure but differ in the ring size and substituents.

    4-Phenylpiperidin-2-one: This compound has a phenyl group at a different position, leading to variations in its chemical and biological properties.

    Piperidine Derivatives: Various piperidine derivatives, such as those with different substituents on the ring, exhibit diverse pharmacological activities

Uniqueness: 3-Phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .

Properties

IUPAC Name

3-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQXBUHZDFKDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the product from Example 91A (2.42 g, 11.14 mmol) in 7 M ammonia/methanol (40 mL) was added to solvent washed Raney®-nickel (24.20 g, 412 mmol) in a 250 mL stainless steel pressure bottle and stirred for 16 hours under hydrogen at 30 pounds per square inch at room temperature. The mixture was filtered through a nylon membrane and concentrated to supply the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 7.39-7.17 (m, 5H), 6.00 (s, 1H), 3.65 (dd, J=6.2, 8.3, 1H), 3.54-3.32 (m, 2H), 2.33-2.10 (m, 1H), 2.06-1.70 (m, 3H); MS (ESI+) m/z 176.1 (M+H)+.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpiperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Phenylpiperidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Phenylpiperidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Phenylpiperidin-2-one
Reactant of Route 5
3-Phenylpiperidin-2-one
Reactant of Route 6
3-Phenylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.